6'-GNTI dihydrochloride

GPCR Heterodimer Opioid Receptor Functional Selectivity

6'-GNTI dihydrochloride is the only commercially available agonist that selectively activates κ/δ-opioid receptor heterodimers (EC50 39.8 nM) without activating any opioid homodimers. Its unique G protein bias—potent partial agonism for G protein pathways (EC50 0.44 nM) with zero β-arrestin2 recruitment—makes it an irreplaceable reference compound for dissecting biased KOR signaling and validating heterodimer function in vitro and in vivo. Substitution with KOR ligands such as U69,593 or nor-BNI is scientifically invalid, as those compounds target homomers and recruit arrestin. Procure 6'-GNTI dihydrochloride to generate unambiguous pharmacological data on heterodimer-mediated and G protein-dependent opioid responses.

Molecular Formula C27H31Cl2N5O3
Molecular Weight 544.5 g/mol
Cat. No. B12423288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-GNTI dihydrochloride
Molecular FormulaC27H31Cl2N5O3
Molecular Weight544.5 g/mol
Structural Identifiers
SMILESC1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl
InChIInChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1
InChIKeyOCMMBKYOHYNDPT-AWCPWCJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6'-GNTI dihydrochloride for Research: A Kappa Opioid Receptor Agonist with Verified Heterodimer Selectivity


6'-GNTI dihydrochloride (6'-Guanidinonaltrindole dihydrochloride) is a synthetic small molecule that functions as a selective agonist at κ/δ-opioid receptor heterodimers. It is a derivative of naltrindole, modified with a guanidinium group at the 6' position to confer unique pharmacological properties [1]. In vitro, it displays potent and selective activation of κ/δ heterodimers (EC50 = 39.8 nM for κ/δ, 112.5 nM for κ/μ, >1000 nM for δ/μ) with no detectable activity at opioid receptor homodimers (EC50 > 1000 nM) . The compound is supplied as a dihydrochloride salt with a molecular weight of 544.48 g/mol and is typically handled in solution using DMSO .

Why 6'-GNTI dihydrochloride Cannot Be Replaced by Standard KOR Agonists or Antagonists in Critical Assays


Generic substitution of 6'-GNTI dihydrochloride with other kappa opioid receptor (KOR) ligands is scientifically invalid due to its unique dual property of heterodimer selectivity and extreme G protein bias. While compounds like U69,593, nor-BNI, and JDTic target KOR homomers, 6'-GNTI selectively activates only κ/δ-opioid receptor heterodimers [1]. Furthermore, unlike balanced KOR agonists that robustly recruit β-arrestin, 6'-GNTI is a potent partial agonist for G protein pathways that completely fails to recruit β-arrestin2 or induce receptor internalization [2]. This combination of receptor complex selectivity and functional signaling bias renders it an essential and non-substitutable tool for dissecting heterodimer pharmacology and G protein-dependent KOR signaling in both in vitro and in vivo studies [3].

6'-GNTI dihydrochloride: Quantified Differential Performance Against Key Comparators


Exclusive κ/δ Heterodimer Selectivity vs. Balanced KOR Agonists U69,593 and nor-BNI

6'-GNTI dihydrochloride selectively activates κ/δ-opioid receptor heterodimers with no activity at homodimers, a property not shared by standard KOR agonists. In cellular assays, 6'-GNTI activates κ/δ heterodimers with an EC50 of 39.8 nM, whereas it exhibits negligible activity on κ/μ (EC50 = 112.5 nM) and δ/μ (EC50 > 1000 nM) heterodimers, and fails to activate any opioid receptor homodimer (EC50 > 1000 nM) [1]. In contrast, the prototypical KOR agonist U69,593 and the antagonist nor-BNI do not discriminate between heterodimers and homomers, activating or binding to KOR regardless of its dimerization state .

GPCR Heterodimer Opioid Receptor Functional Selectivity

Extreme G Protein Bias vs. Balanced Agonist U69,593: Complete Failure to Recruit β-Arrestin2

6'-GNTI dihydrochloride exhibits extreme functional selectivity, acting as a potent partial agonist for G protein activation but failing to recruit β-arrestin2 or induce receptor internalization. In direct comparative assays, 6'-GNTI stimulates G protein coupling with an EC50 of 0.44 nM, but produces no detectable β-arrestin2 recruitment even at concentrations up to 10 µM [1]. In contrast, the balanced KOR agonist U69,593 potently activates both pathways, inducing robust β-arrestin2 recruitment and subsequent receptor internalization [2]. Furthermore, 6'-GNTI functions as an antagonist of arrestin recruitment, blocking U69,593-stimulated β-arrestin2 coupling [3].

Biased Agonism G Protein Signaling β-Arrestin Recruitment

Higher Potency than Standard KOR Agonist U69,593 in Multiple Signaling Assays

In head-to-head comparisons, 6'-GNTI dihydrochloride consistently demonstrates greater potency than the widely used KOR agonist U69,593 across multiple signaling assays. In G protein coupling assays, 6'-GNTI is more potent than U69,593, and in ERK1/2 and Akt phosphorylation assays in KOR-expressing CHO cells, 6'-GNTI also exhibits superior potency [1]. Additionally, in striatal neurons, 6'-GNTI stimulates Akt phosphorylation to the same maximal extent as U69,593 but with higher potency [2].

Kappa Opioid Receptor Agonist Potency Signaling Efficacy

Unique Allosteric Enhancement of α1A-Adrenoceptor vs. nor-BNI and JDTic

Across a panel of 43 non-opioid CNS targets, only 6'-GNTI (GNTI) exhibits a potent functional effect, acting as a functionally-selective allosteric enhancer of the α1A-adrenoceptor with an EC50 of 41 nM. Neither nor-BNI nor JDTic show this activity [1]. Nor-BNI shows weak binding to α2C-adrenoceptor (Ki = 630 nM), while JDTic binds to the noradrenaline transporter (Ki = 54 nM) and NOP receptor (Ki = 12 nM) [2]. This distinct off-target signature is critical for interpreting in vivo behavioral data and for selecting the appropriate compound for a given experimental paradigm.

Allosteric Modulation Adrenergic Receptor Off-Target Profile

Tissue-Specific In Vivo Analgesia vs. U69,593 and Morphine: Spinal but Not Supraspinal Activity

6'-GNTI dihydrochloride produces significant analgesia only when administered directly into the spinal cord (intrathecal injection), with almost no analgesic effect upon intracerebroventricular administration. This contrasts sharply with morphine and U69,593, which produce analgesia via both spinal and supraspinal routes [1]. The effect is dependent on the presence of δ-opioid receptors, as demonstrated by reduced potency of 6'-GNTI in DOR-1 knockout mice, confirming its action at κ/δ heterodimers in vivo [2].

In Vivo Pharmacology Analgesia Spinal Cord

Superior Potency and Selectivity Over nor-BNI in Smooth Muscle Bioassays

In comparative pharmacology studies, GNTI (the 5'-guanidine derivative of naltrindole, closely related to 6'-GNTI) demonstrates significantly enhanced potency and selectivity compared to the prototypical KOR antagonist nor-BNI. In smooth muscle preparations, GNTI exhibits a 5-fold higher antagonist potency (Ke = 0.04 nM) than nor-BNI, with a pA2 value of 10.4 ± 0.10 [1]. Furthermore, GNTI is 2 times more potent and 6-10-fold more selective for KOR over mu and delta receptors than nor-BNI [2]. This SAR data underscores the value of the guanidinium-substituted indolomorphinan scaffold for achieving high KOR selectivity.

Kappa Opioid Receptor Antagonist Structure-Activity Relationship Selectivity Ratio

Optimal Research Use Cases for 6'-GNTI dihydrochloride Based on Quantitative Evidence


Pharmacological Validation of GPCR Heterodimer Function in Native Tissues

Utilize 6'-GNTI dihydrochloride as the definitive tool for confirming the functional presence and physiological relevance of κ/δ-opioid receptor heterodimers in ex vivo tissue preparations or in vivo models. Its exclusive activation of heterodimers over homodimers (EC50 κ/δ = 39.8 nM; homodimer EC50 > 1000 nM) [1] provides unambiguous pharmacological evidence for heterodimer involvement in observed biological responses.

Dissection of G Protein-Dependent vs. β-Arrestin-Dependent KOR Signaling

Employ 6'-GNTI dihydrochloride in cell-based assays or primary neuronal cultures to isolate and study G protein-mediated KOR signaling pathways without the confounding influence of β-arrestin recruitment. Its complete inability to recruit β-arrestin2 (EC50 > 10 µM) while potently activating G protein pathways (EC50 = 0.44 nM) [2] makes it an essential reference compound for biased signaling studies and for validating pathway-specific reporters.

In Vivo Studies of Spinal vs. Supraspinal Opioid Analgesic Mechanisms

Leverage the tissue-specific analgesic profile of 6'-GNTI dihydrochloride—producing analgesia only upon spinal (intrathecal) but not brain (intracerebroventricular) administration [3]—to map the anatomical and cellular substrates of opioid analgesia. This property enables precise dissection of spinal analgesic circuits independently of supraspinal contributions.

Behavioral Pharmacology Requiring Short-Acting KOR Antagonism

In rodent behavioral studies where the prolonged duration of action of nor-BNI (weeks) is undesirable, 6'-GNTI (and its analog GNTI) provides a shorter-acting alternative with enhanced potency and selectivity (5-fold higher antagonist potency, Ke = 0.04 nM) [4]. This facilitates studies requiring acute, reversible KOR blockade without long-lasting receptor occupancy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6'-GNTI dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.